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Introduction

NP213 (Novexatin®) is a novel, synthetic antimicrobial peptide designed for the topical

treatment of fungal infections, particularly onychomycosis.[1][2] It is a water-soluble, cyclic

peptide that functions by rapidly disrupting the fungal plasma membrane, leading to cell lysis

and death, while leaving the fungal cell wall largely intact.[1][3] This unique mode of action

presents a challenge for traditional microscopy-based assessments of antifungal efficacy.

Standard techniques such as potassium hydroxide (KOH) preparation, Calcofluor white (CFW),

or Periodic Acid-Schiff (PAS) staining identify fungi by binding to components of the cell wall.[1]

Since NP213-killed fungi retain their cell walls, these methods can produce a positive result for

fungal presence, despite the organisms being non-viable.[1][2] This can lead to an inaccurate

assessment of NP213's therapeutic effectiveness, especially in short-term clinical studies

where the dead fungal material has not yet been cleared by nail growth.[1]

Therefore, it is crucial for researchers, scientists, and drug development professionals to

employ microscopy techniques that can differentiate between viable and non-viable fungi by

assessing membrane integrity or observing ultrastructural damage. This document provides

detailed protocols for advanced and viability-specific microscopy techniques to accurately

visualize the effects of NP213 treatment.

Recommended Microscopy Techniques
To accurately assess the fungicidal activity of NP213, techniques that go beyond simple cell

wall visualization are required. The recommended methods focus on evaluating cell membrane
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integrity and ultrastructural morphology.

Transmission Electron Microscopy (TEM): This is the gold standard for visualizing the

subcellular effects of NP213. TEM allows for high-resolution imaging of the fungal cell's

internal structures, providing clear evidence of plasma membrane disruption, separation of

the plasma membrane from the cell wall, and the loss of intracellular contents, resulting in

non-viable "hyphal ghosts".[3]

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of

fungi. Following NP213 treatment, SEM analysis can reveal a flattened appearance of the

hyphae, which indicates a loss of internal cellular turgor and cytoplasmic volume, consistent

with cell death.[4]

Fluorescence Microscopy with Viability Stains: This method is essential for a more rapid

assessment of cell death.

Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent dye that cannot cross the

membrane of live cells. It intercalates with the DNA of cells with compromised

membranes, emitting a red fluorescence. This technique directly confirms the membrane-

permeabilizing mechanism of NP213 and provides a clear distinction between live

(unstained) and dead (red-stained) fungal cells.[3]

Data Presentation
Quantitative Assessment of NP213 Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies,

highlighting the discrepancy between culture-based outcomes and traditional microscopy.

Table 1: Clinical Trial Efficacy of NP213 (Applied Daily for 28 Days)
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Study Phase Duration
Assessment
Method

Outcome:
Mild-to-
Moderate
Onychomycosi
s Patients

Outcome: All
Onychomycosi
s Patients

Phase IIa (Study

1)
180 Days Fungal Culture 43.3% Negative -

Phase IIa (Study

2)
360 Days Fungal Culture - 56.5% Negative

Phase IIa

(General)
≤ 12 Months

Microscopy

(CFW/KOH)

Less Conclusive

Results

Less Conclusive

Results

Data sourced from references[1][2]. Microscopy results are noted as "less conclusive" because

they stain both viable and non-viable fungi.

Table 2: In Vitro Fungicidal Activity of NP213 against T. rubrum

Assay Fungal Form
NP213
Concentration

Time to >99.9% Kill
(3-log reduction)

Time-Kill Kinetics Spores 100 mg/ml 3 to 4 hours

Time-Kill Kinetics Hyphae 100 mg/ml 3 to 4 hours

Data sourced from reference[3].

Experimental Protocols
Protocol 1: Transmission Electron Microscopy (TEM) of
Fungal Cells
This protocol is adapted from methodologies used to study Trichophyton rubrum treated with

NP213.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Fungal Culture and Treatment: a. Grow T. rubrum in Roswell Park Memorial Institute (RPMI)

1640 medium for 7 days at 30°C. b. Expose the fungi to NP213 (e.g., 2000 mg/L) or a vehicle

control (sterile deionized water) for a defined period (e.g., 6 hours) at 30°C.

2. Fixation: a. Pellet the fungal cells by centrifugation. b. Resuspend the cells in a 2.5%

glutaraldehyde solution and incubate to fix the cellular structures.

3. Dehydration: a. Dehydrate the fixed cells through a graded series of ethanol (e.g., 50%,

70%, 90%, 100%). b. Follow with an acetone series to remove the ethanol.

4. Embedding: a. Infiltrate the dehydrated cells with wax resin. b. Embed the cells in fresh wax

resin and allow to polymerize.

5. Sectioning and Staining: a. Cut ultra-thin sections (approximately 90 nm) using an

ultramicrotome. b. Mount the sections onto copper grids. c. Stain the sections with uranyl

acetate and lead citrate to enhance contrast.

6. Imaging: a. Acquire micrographs using a Transmission Electron Microscope (e.g., JEM-1400

TEM). b. Look for key indicators of NP213 activity: plasma membrane lysis, separation from the

cell wall, and loss of cytoplasmic content.[1][3]

Protocol 2: Propidium Iodide (PI) Viability Staining
This protocol assesses membrane integrity as a marker for cell viability.[3]

1. Fungal Culture and Treatment: a. Prepare a suspension of fungal spores (e.g., T. rubrum) in

a suitable medium. b. Expose the spores to various concentrations of NP213 or a vehicle

control. c. Incubate for a specified duration (e.g., 18 hours) at 30°C.

2. Staining: a. Add Propidium Iodide (PI) solution to the fungal suspension to a final

concentration of 2 µg/mL. b. Incubate in the dark for 15 minutes at room temperature.

3. Imaging: a. Place a small volume of the stained suspension on a microscope slide. b.

Visualize using a fluorescence microscope with appropriate filter sets for PI (Excitation: ~535

nm, Emission: ~617 nm). c. Capture images using both bright-field (for total cell count) and

fluorescence channels (for PI-positive, non-viable cells).
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4. Analysis: a. Count the total number of cells in the bright-field image. b. Count the number of

red fluorescent (PI-positive) cells in the corresponding fluorescence image. c. Calculate the

percentage of non-viable cells for each treatment condition.

Protocol 3: Calcofluor White (CFW) Staining for Cell Wall
Visualization
This protocol is for visualizing the fungal cell wall but should be used with the understanding

that it does not indicate viability for membrane-active agents like NP213.[1]

1. Sample Preparation: a. Collect nail samples or fungal cultures treated with NP213. b. For

nail samples, treat with a clearing agent like potassium hydroxide (KOH) to digest keratin.

2. Staining: a. Add a drop of Calcofluor white staining solution to the prepared sample on a

microscope slide. b. Incubate for 1-5 minutes.

3. Imaging: a. Visualize using a fluorescence microscope with a UV filter set (Excitation: ~365

nm, Emission: ~435 nm). b. Fungal cell walls will fluoresce bright blue-white.

4. Interpretation: a. Note the presence and morphology of fungal elements. b. Crucially, do not

interpret the presence of stained fungi as treatment failure. This method shows both live and

dead fungal structures.[1] It should be paired with a viability assay like PI staining or TEM for

an accurate assessment.

Diagrams and Workflows
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NP213 Mechanism of Action

Fungal Cell

NP213 Effect

Cell Wall (Intact) Plasma Membrane Cytoplasm (Viable)

Plasma Membrane Lysis

Leads to

Loss of Cytoplasm Cell Death (Non-Viable)NP213 Peptide Targets & Disrupts

Click to download full resolution via product page

Caption: NP213 targets the fungal plasma membrane, causing lysis and cell death.
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TEM Experimental Workflow

1. Fungal Culture
& NP213 Treatment

2. Fixation
(2.5% Glutaraldehyde)

3. Dehydration
(Ethanol & Acetone)

4. Embedding
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5. Ultrathin Sectioning
(90 nm)

6. Staining
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7. TEM Imaging
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Caption: Workflow for preparing NP213-treated fungi for TEM analysis.
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Propidium Iodide (PI) Viability Assay

Analysis

1. Treat Fungal Spores
with NP213

2. Add Propidium Iodide
(Incubate 15 min)

3. Fluorescence Microscopy
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Caption: Experimental workflow for assessing fungal viability using PI staining.
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Comparison of Viability Assessment Methods

Assessment Method

Observed Outcome

NP213-Treated Fungi
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Caption: Comparison of outcomes from different fungal assessment techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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